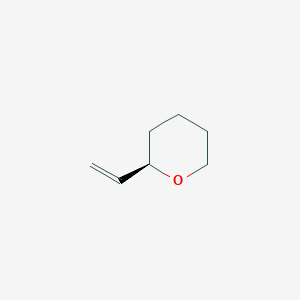![molecular formula C10H7BrN2O2 B13095636 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that features a bromine atom, a cyclopropyl group, and a pyrrolo[2,3-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolo[2,3-b]pyridine derivative.
Cyclopropylation: The cyclopropyl group is introduced via cyclopropanation reactions, often using cyclopropyl halides in the presence of a base.
Oxidation: The final step involves the oxidation of the intermediate to form the 2,3-dione structure, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be further oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The pyrrolo[2,3-b]pyridine core can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Cycloaddition: Various dienes or alkynes under thermal or catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[2,3-b]pyridine derivatives, while cycloaddition reactions can produce fused ring systems.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the cyclopropyl and dione functionalities.
5-Bromo-7-azaindole: Similar core structure but different substitution pattern.
1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: Lacks the bromine atom.
Uniqueness
5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to the combination of the bromine atom, cyclopropyl group, and dione functionalities. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H7BrN2O2 |
|---|---|
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
5-bromo-1-cyclopropylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C10H7BrN2O2/c11-5-3-7-8(14)10(15)13(6-1-2-6)9(7)12-4-5/h3-4,6H,1-2H2 |
InChI-Schlüssel |
QZKIDGXACUIXRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C3=C(C=C(C=N3)Br)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



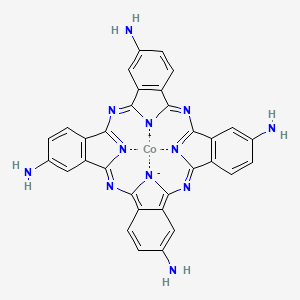
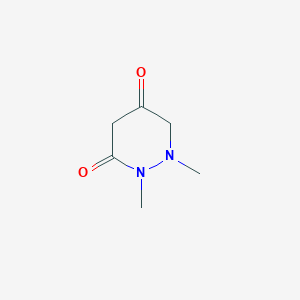
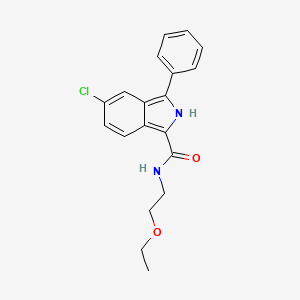
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
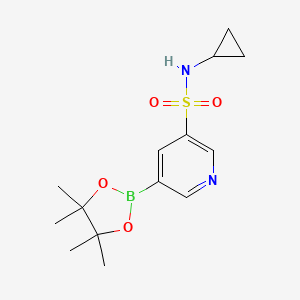
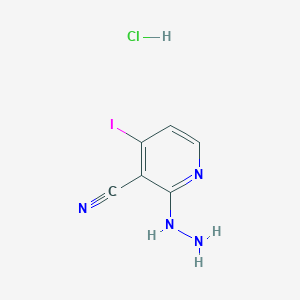
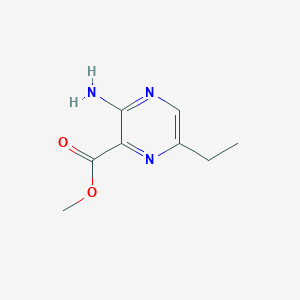
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13095595.png)

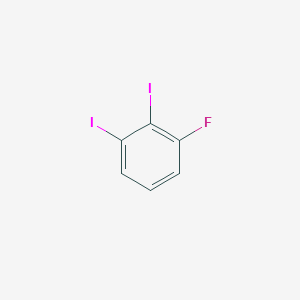

![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
